molecular formula C19H20BrNO B11179983 (4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone

(4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone

Cat. No.: B11179983
M. Wt: 358.3 g/mol
InChI Key: IIJMHLAYNAIDIS-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone is a chemical compound that features a piperidine ring substituted with a benzyl group and a bromophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone typically involves the reaction of 4-benzylpiperidine with 2-bromobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromophenyl)-(1H-indol-2-yl)methanone
  • (4-bromophenyl)-piperidin-1-yl-methanone

Uniqueness

(4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone is unique due to the presence of both a benzylpiperidine and a bromophenyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C19H20BrNO

Molecular Weight

358.3 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-bromophenyl)methanone

InChI

InChI=1S/C19H20BrNO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2

InChI Key

IIJMHLAYNAIDIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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